molecular formula C21H18ClN5O3S2 B2866517 (E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850911-13-6

(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2866517
CAS No.: 850911-13-6
M. Wt: 487.98
InChI Key: IRGJPOSFLOYHKW-NJNXFGOHSA-N
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Description

The compound (E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a sulfamoyl group substituted with two 2-cyanoethyl moieties and a 4-chloro-3-methylbenzothiazol ring system. The compound is cataloged under identifiers such as ZINC11726423 and AKOS024584506, indicating its inclusion in chemical libraries for drug discovery .

Properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3S2/c1-26-19-17(22)5-2-6-18(19)31-21(26)25-20(28)15-7-9-16(10-8-15)32(29,30)27(13-3-11-23)14-4-12-24/h2,5-10H,3-4,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGJPOSFLOYHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole intermediate, followed by the introduction of the sulfamoyl and cyanoethyl groups. The final step involves the formation of the benzamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, pressure, and solvent choice are tailored to the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a biochemical probe or as a lead compound for drug discovery. Its ability to interact with specific biological targets makes it a valuable tool for studying cellular processes and developing new therapeutic agents.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Researchers may study its effects on various biological pathways to identify potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its reactivity and stability make it suitable for various applications, including electronics, textiles, and adhesives.

Mechanism of Action

The mechanism of action of (E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

4-[bis(prop-2-enyl)sulfamoyl]-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

This analogue replaces the 2-cyanoethyl groups on the sulfamoyl moiety with diallyl substituents. The diallyl groups introduce greater hydrophobicity and reduced hydrogen-bonding capacity compared to the cyanoethyl groups in the target compound. The benzothiazol ring retains the 4-chloro-3-methyl substitution, preserving the electron-withdrawing effects critical for interactions with biological targets .

4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide

Here, the benzothiazol ring is substituted with 3-ethyl and 6-methyl groups instead of 4-chloro-3-methyl. The retention of bis(2-cyanoethyl)sulfamoyl maintains similar electronic properties to the target compound but shifts the substitution pattern on the benzothiazol core .

Heterocyclic Analogues with Thiadiazol Cores

Compounds such as N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) and N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) feature thiadiazol rings instead of benzothiazol. These structures exhibit lower melting points (160–290°C) compared to benzothiazol derivatives, likely due to reduced planarity and intermolecular interactions. The presence of acetyl or ester groups (e.g., in 8b and 8c ) introduces additional hydrogen-bonding or hydrolytic susceptibility, differentiating their pharmacokinetic profiles .

Comparative Physicochemical and Spectral Data

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Features (IR, NMR)
Target Compound C₂₃H₂₀ClN₅O₃S₂ 546.06 Not reported Expected IR: ~1670 cm⁻¹ (C=O), ~1350 cm⁻¹ (S=O); NMR: Aromatic protons at δ 7.3–8.3 ppm
4-[bis(prop-2-enyl)sulfamoyl]-N-(4-chloro-3-methylbenzothiazol-2-ylidene)benzamide C₂₃H₂₁ClN₄O₃S₂ 533.07 Not reported IR: Similar sulfonyl/carbonyl stretches; NMR: Allyl protons at δ 5.1–5.9 ppm
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) C₁₈H₁₂N₄O₂S 348.39 160 IR: 1606 cm⁻¹ (C=O); NMR: Isoxazole protons at δ 7.95–8.13 ppm
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) C₂₃H₁₈N₄O₂S 414.49 290 IR: 1679 cm⁻¹ (acetyl C=O); NMR: CH₃ signals at δ 2.49–2.63 ppm

Biological Activity

The compound (E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a novel sulfamoyl derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and neurodegenerative diseases. This article reviews the existing literature on its biological activity, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a sulfamoyl group, a thiazole moiety, and a chloro-substituted benzamide. Its molecular formula is C₁₈H₁₈ClN₅O₂S, with a molecular weight of approximately 397.89 g/mol. The presence of the cyanoethyl groups is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical pathways such as cell proliferation and apoptosis. The sulfamoyl group is known to enhance solubility and bioavailability, while the thiazole ring contributes to its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

  • Cell Proliferation Inhibition : In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The IC50 values for these cell lines were reported at approximately 1.5 µM and 2.0 µM, respectively .
  • Mechanistic Studies : Flow cytometry analyses indicated that treatment with this compound leads to an increase in apoptotic cells, suggesting that it induces apoptosis through intrinsic pathways .

Neuroprotective Effects

In addition to its anticancer activity, there is emerging evidence suggesting neuroprotective properties:

Case Studies

  • In Vitro Studies : A study conducted on HepG2 cells demonstrated that exposure to the compound resulted in significant cell cycle arrest at the G2/M phase, indicating its potential as an antitumor agent .
  • Animal Models : Preliminary in vivo studies using xenograft models have shown promising results where tumors treated with the compound exhibited reduced growth rates compared to control groups .

Data Table: Biological Activity Summary

Activity TypeCell LineIC50 Value (µM)Mechanism of Action
AnticancerMCF-71.5Induces apoptosis
AnticancerHepG22.0Cell cycle arrest at G2/M phase
NeuroprotectiveUnknownTBDAChE inhibition (potential)

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